molecular formula C19H22N6O2 B2810655 2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923685-01-2

2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2810655
CAS No.: 923685-01-2
M. Wt: 366.425
InChI Key: KCZCJBRETDCPLR-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its significant role in biochemical research. This compound, also referred to by its chemical structure, is a potent and selective inhibitor of the ATM kinase, which is crucial in the DNA damage response pathway. Its molecular formula is C19H22N6O2, and it has a molecular weight of 366.425 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with purine derivatives and aniline compounds.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated derivatives.

    Reduction: Can produce reduced forms of the compound with altered functional groups.

    Substitution: Results in substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving DNA damage and repair mechanisms due to its role as an ATM kinase inhibitor.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy of radiotherapy and chemotherapy.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of the ATM kinase. The ATM kinase is a critical enzyme in the DNA damage response pathway, responsible for detecting DNA damage and initiating repair processes. By inhibiting this kinase, 2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione disrupts the repair of damaged DNA, which can enhance the effectiveness of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

Compared to these compounds, 2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is unique due to its specific inhibition of the ATM kinase, making it particularly valuable in research focused on DNA damage and repair mechanisms.

Properties

IUPAC Name

2,4,7-trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-7-5-6-8-14(12)20-9-10-24-13(2)11-25-15-16(21-18(24)25)22(3)19(27)23(4)17(15)26/h5-8,11,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCJBRETDCPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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